(2S)-2-[(Tert-butoxycarbonyl)amino]-3-(1H-indol-3-YL)-2-methylpropanoic acid
Description
“(2S)-2-[(Tert-butoxycarbonyl)amino]-3-(1H-indol-3-YL)-2-methylpropanoic acid” is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a methyl substituent at the α-carbon, and a 1H-indol-3-yl group attached to the β-carbon. The indole moiety, a common pharmacophore in bioactive molecules, contributes to aromatic and hydrophobic interactions. This compound is structurally related to L-tryptophan but modified for applications in peptide synthesis, drug development, or as an intermediate in medicinal chemistry .
Properties
Molecular Formula |
C17H22N2O4 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H22N2O4/c1-16(2,3)23-15(22)19-17(4,14(20)21)9-11-10-18-13-8-6-5-7-12(11)13/h5-8,10,18H,9H2,1-4H3,(H,19,22)(H,20,21)/t17-/m0/s1 |
InChI Key |
LJPMZDOWNYFYCN-KRWDZBQOSA-N |
Isomeric SMILES |
C[C@](CC1=CNC2=CC=CC=C21)(C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC1=CNC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(Tert-butoxycarbonyl)amino]-3-(1H-indol-3-YL)-2-methylpropanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis or other methods involving cyclization reactions.
Coupling Reactions: The protected amino acid is then coupled with the indole derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Deprotection: The final step involves deprotecting the Boc group under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesizers, continuous flow reactors, and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(Tert-butoxycarbonyl)amino]-3-(1H-indol-3-YL)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The indole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
(2S)-2-[(Tert-butoxycarbonyl)amino]-3-(1H-indol-3-YL)-2-methylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-[(Tert-butoxycarbonyl)amino]-3-(1H-indol-3-YL)-2-methylpropanoic acid involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, influencing biological pathways. The Boc group provides stability and protection during chemical reactions, ensuring the compound reaches its target site without premature degradation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Amino Acid Backbone
- L-Tryptophan ((2S)-2-amino-3-(1H-indol-3-yl)propanoic acid): The parent compound lacks the Boc protection and α-methyl group. Its molecular formula is C₁₁H₁₂N₂O₂ (MW: 204.23 g/mol). The absence of the Boc group makes it more polar and reactive, limiting its utility in solid-phase peptide synthesis (SPPS) compared to the Boc-protected derivative .
- (R)-Methyl 2-(2-((tert-butoxycarbonyl)amino)-2-methylpropanamido)-3-(1H-indol-3-yl)propanoate (): This methyl ester derivative (C₂₀H₂₇N₃O₅, MW: 389.45 g/mol) shares the Boc and α-methyl groups but includes an amide linkage and esterified carboxylic acid. The esterification improves cell permeability but reduces hydrolytic stability .
Substituent Variations on the Indole Ring
- Fluorination can also improve metabolic stability .
- (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-methoxypyridin-3-yl)propanoic acid (): Replacing indole with a 4-methoxypyridinyl group (C₁₄H₂₀N₂O₅, MW: 296.32 g/mol) shifts the compound’s aromatic interactions from hydrophobic to polar, impacting solubility and target selectivity .
Protecting Group Variations
Boc vs. Trityl Protection ():
The compound in uses a trityl (triphenylmethyl) group to protect an imidazole ring instead of indole. Trityl groups offer bulkier protection but are less stable under acidic conditions compared to Boc .- Unprotected Amino Acid Analogues (): L-Tryptophan derivatives lacking Boc protection exhibit higher reactivity in coupling reactions but are prone to undesired side reactions, necessitating careful handling .
Data Tables and Research Findings
Table 1: Structural and Physicochemical Comparison
Key Observations:
Boc Protection : Enhances synthetic versatility but increases molecular weight and lipophilicity.
Indole Modifications : Fluorination or substitution with heterocycles (e.g., pyridine) alters electronic and hydrophobic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
